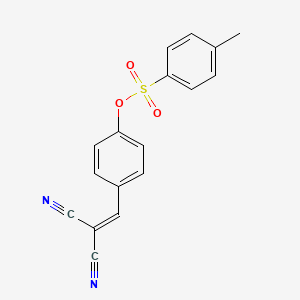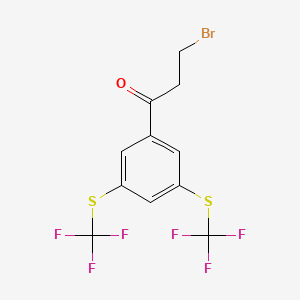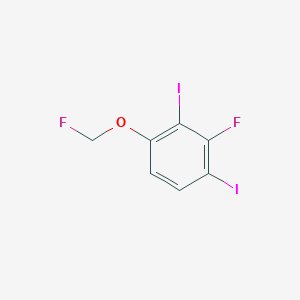
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of iodine reagents, such as iodine monochloride or molecular iodine, in the presence of a catalyst like copper(I) iodide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield diiodofluorobenzoic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Applications De Recherche Scientifique
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of radiolabeled molecules for imaging studies. The presence of iodine atoms allows for easy incorporation of radioactive isotopes, making it useful in diagnostic imaging techniques such as positron emission tomography (PET).
Mécanisme D'action
The mechanism by which 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological applications, the compound’s fluorine and iodine atoms can interact with specific molecular targets, allowing for precise imaging or therapeutic effects. The fluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a fluoromethoxy group, resulting in different electronic properties and reactivity.
1-Fluoro-4-iodobenzene: A simpler compound with only one iodine and one fluorine atom, used as a precursor in various organic syntheses.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and the presence of both fluorine and iodine atoms, which contribute to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C7H4F2I2O |
|---|---|
Poids moléculaire |
395.91 g/mol |
Nom IUPAC |
3-fluoro-1-(fluoromethoxy)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(10)6(9)7(5)11/h1-2H,3H2 |
Clé InChI |
CEGSUKPTRVOYBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCF)I)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


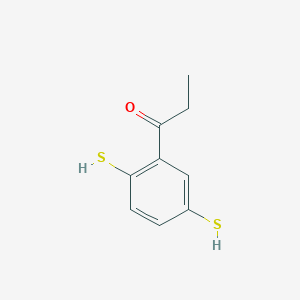
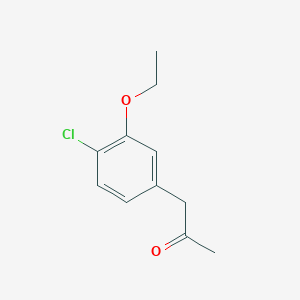
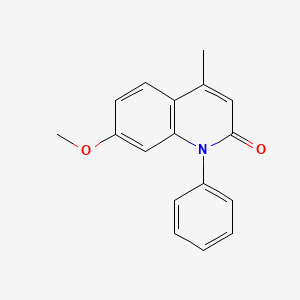
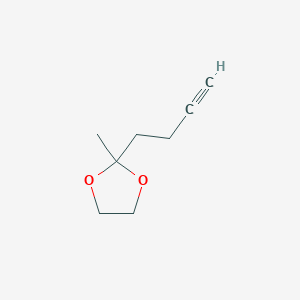
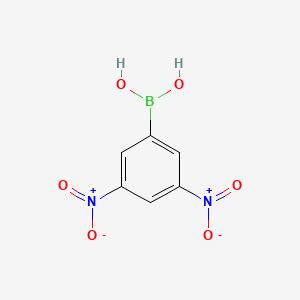
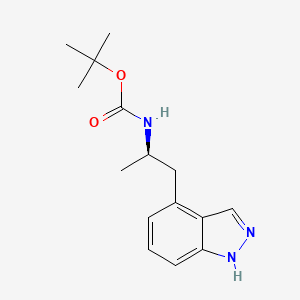
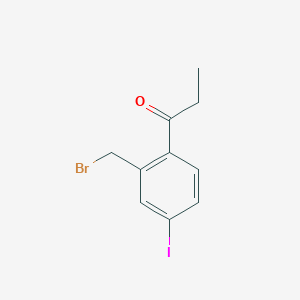
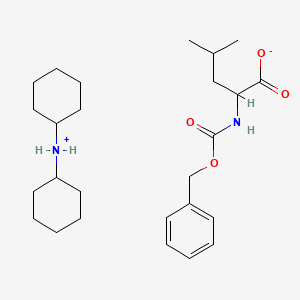
![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
